molecular formula C6H14O<br>(CH3)2CHOCH(CH3)2<br>C6H14O B094823 Diisopropyl ether CAS No. 108-20-3

Diisopropyl ether

Cat. No.: B094823
CAS No.: 108-20-3
M. Wt: 102.17 g/mol
InChI Key: ZAFNJMIOTHYJRJ-UHFFFAOYSA-N
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Description

Diisopropyl ether (DIPE) is branched ether. It is a peroxide forming solvent. This process is catalyzed by heat, light and oxygen. For such solvents small amount of stabilizers like BHT (butylated hydroxytoluene) or hydroquinone is added which removes the free radicals that form peroxides. DIPE has been proposed as a potential alternative oxygenated fuel additive. Several methods have been proposed for its synthesis using acetone as starting material. The molecular structure and conformation has been studied using gas-phase electron diffusion. Its potential carcinogenicity has been studied in Sprague-Dawley rats.
This compound is a colorless liquid. It is widely used as a solvent for the isolation of fats and oils. It can be synthesized from isopropyl alcohol. Its mixture with isooctane has been added to the gasoline fuel as an antiknocking agent. Its synthesis from propylene and water in a single-pass trickle-bed reactor in the presence of an ion-exchange resin catalyst Amberlyst 15 has been proposed. Its efficacy as a fuel additive has been reported. When released in the atmosphere, it undergoes photodecomposition by reacting with OH radicals. Kinetics and mechanism of its reaction in atmosphere have been reported.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
This compound is a secondary ether, which finds applications as an extractant and oxygenate gasoline additive.
This compound appears as a clear colorless liquid with an ethereal odor. Flash point -18°F. Less dense than water. Vapors heavier than air.

Scientific Research Applications

  • Use in Combustion and Engine Performance : DIPE has been investigated for its effects on combustion, performance, and emissions in homogeneous charged compression ignition (HCCI) engines. Studies found that adding DIPE to fuel blends can influence in-cylinder pressure, heat release rate, and exhaust emissions, potentially improving engine efficiency (Uyumaz et al., 2020).

  • Synthesis and Production : Research has explored single-stage synthesis of DIPE as an octane enhancer for lead-free petrol. Optimizing synthesis conditions and exploring new catalysts for the production of DIPE are key focuses in this area (Heese et al., 1999).

  • Ternary Liquid-Liquid Equilibria Studies : DIPE's role as a fuel additive has led to studies on its interaction with other substances, particularly in hydrocarbon-water systems. This research is crucial for understanding its behavior in fuel blends (Zhang, 2006).

  • Separation Processes : In the production of isopropyl alcohol, DIPE appears as a byproduct, leading to investigations into optimal separation methods, such as pressure-swing and extractive distillation (Luo et al., 2014).

  • Environmental and Emission Studies : Research has also been conducted on the environmental impact and emission characteristics of DIPE, particularly when blended with gasoline in spark ignition engines. This includes examining the effects on emissions like hydrocarbons, carbon monoxide, and nitrogen oxides (Dhamodaran et al., 2016).

  • Chemical Properties and Solubility : Studies on DIPE's solubility and activity coefficients in various solvents provide insights into its chemical properties and potential applications in different industrial processes (Brumfield et al., 2015).

  • Photooxidation and Thermal Decomposition : The photooxidation and thermal decomposition of DIPE have been studied to understand its behavior and stability under different environmental conditions, which is important for its safe handling and use in industrial applications (Collins et al., 2005).

Mechanism of Action

Target of Action

Diisopropyl ether, also known as Isopropyl Ether, is primarily used as a solvent . It is a colorless liquid that is slightly soluble in water but miscible with organic solvents . It is used as an extractant and an oxygenate gasoline additive . Its primary targets are polar organic compounds from which it helps in extraction .

Mode of Action

This compound interacts with its targets by dissolving them due to its solvating properties . It is used as a specialized solvent to remove or extract polar organic compounds from aqueous solutions, e.g., phenols, ethanol, acetic acid . It has also been used as an antiknock agent .

Pharmacokinetics

After inhalation of small amounts, elimination of the substance via the lungs or saliva glands could be detected for up to 24 hours .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a solvent. It facilitates the dissolution and extraction of polar organic compounds . It should be noted that this compound can form explosive peroxides upon standing in air .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it forms explosive peroxides upon standing in air . This reaction proceeds more easily than for ethyl ether due to the increased lability of the C-H bond adjacent to oxygen . Therefore, it is recommended that this compound should be stored in a well-ventilated place and kept away from sources of ignition .

Safety and Hazards

Diisopropyl ether forms explosive peroxides upon standing in air . Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

The global Diisopropyl Ether market stood at approximately 460 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 3.5% during the forecast period until 2032 . This compound is a versatile chemical compound finding application across diverse industries . It is recommended once every 3 months for this compound compared to once every 12 months for ethyl ether .

Biochemical Analysis

Biochemical Properties

Diisopropyl ether has been shown to interact with various enzymes and proteins. For instance, it has been used in molecular dynamics simulations to investigate the hydration mechanism of an enzyme in non-aqueous media . The interactions between this compound and enzymes or proteins can affect the structure and activity of these biomolecules .

Cellular Effects

It has been used in the fabrication of lithium batteries, where it was found to influence the disorder within the electrolyte and induce a steric hindrance effect

Molecular Mechanism

It is known that this compound forms explosive peroxides upon standing in air . This reaction proceeds more easily than for ethyl ether due to the increased lability of the C-H bond adjacent to oxygen .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used for recrystallizations because it has a wide liquid range . It has also been used for converting bromoboranes, which are thermally labile, into isopropoxy derivatives . Over time, this compound forms explosive peroxides upon standing in air .

Dosage Effects in Animal Models

It has been suggested that this compound could be considered as a non-genotoxic animal carcinogen . A Permitted Daily Exposure (PDE) of 0.98 mg/day was calculated based on the lowest No Observed Effect Level (NOEL) value of 356 mg/m3 for maternal toxicity in developmental rat toxicity study .

Metabolic Pathways

It has been suggested that this compound is capable of the complete mineralization with a maximum degradation rate of 1.63 ± 0.03 nmol min-1 mg biomass-1 . The metabolic pathway of microbial this compound degradation was proposed based on the detection of 2-propanol, acetone, and acetate as degradation intermediates .

Properties

IUPAC Name

2-propan-2-yloxypropane
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InChI

InChI=1S/C6H14O/c1-5(2)7-6(3)4/h5-6H,1-4H3
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InChI Key

ZAFNJMIOTHYJRJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC(C)C
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Molecular Formula

C6H14O, Array
Record name DIISOPROPYL ETHER
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DSSTOX Substance ID

DTXSID4021890
Record name Isopropyl ether
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Molecular Weight

102.17 g/mol
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Physical Description

Diisopropyl ether appears as a clear colorless liquid with an ethereal odor. Flash point -18 °F. Less dense than water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sharp, sweet, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, sweet, ether-like odor.
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Record name Propane, 2,2'-oxybis-
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Boiling Point

156 °F at 760 mmHg (USCG, 1999), 68.5 °C, 69 °C, 154 °F
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Flash Point

-18 °F (USCG, 1999), -28 °C, -18 °F (-28 °C) (closed cup), -18 °F
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Solubility

0.2 % (NIOSH, 2023), Sol of commercial grade in water, 1.71% @ 19 °C; miscible with most organic solvents., Sol in acetone; miscible in ethyl alcohol, ethyl ether, MISCIBLE WITH MOST ORG SOLVENTS, Water solubility = 8,800 mg/l @ 20 °C, Soluble in oxygenated solvents, Solubility in water: poor, 0.2%
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Density

0.724 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7258 @ 20 °C/4 °C, Bulk density: 6.05 lb/gal @ 15.5 °C; similar to ethyl ether in properties but does tend to form peroxides more readily than ethyl ether, Relative density (water = 1): 0.7, 0.73
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Vapor Density

3.5 (air= 1), Relative vapor density (air = 1): 3.5
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Vapor Pressure

119 mmHg (NIOSH, 2023), 149.0 [mmHg], 149 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 15.9, 119 mmHg
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Impurities

COMMERCIAL VARIETY MAY CONTAIN APPROX 3% OF ISOPROPYL ALC, LESS THAN 0.01% OF SULFUR & LESS THAN 0.04% OF PEROXIDE., The dehydration of isopropyl alcohol with sulfuric acid produces propylene as an impurity in the production of isopropyl ether. The amounts of propylene by-product will vary with type of catalyst and reaction conditions., Isopropyl ether autooxidizes to form peroxides and hydroperoxides at 20 °C with UV radiation or in the presence of a photosensitizer, eg, benzophenone
Record name ISOPROPYL ETHER
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Color/Form

Colorless volatile liquid, Colorless liquid., Colorless liquid

CAS No.

108-20-3
Record name DIISOPROPYL ETHER
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Melting Point

-123 °F (USCG, 1999), -86.8 °C, -60 °C, -123 °F, -76 °F
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Synthesis routes and methods I

Procedure details

5-Fluoro-2-methylsulfonyl-N-(3-phenyl-1H-indazol-5-yl)benzenesulfonamide can be prepared as described in Example 2 from 0.52 g of 5-amino-3-phenyl-1H-indazole, 5 ml of pyridine and 0.68 g of 5-fluoro-2-methylsulfonylbenzenesulfonyl chloride. The residue obtained is purified by chromatography on a column of 50 g of silice (particle size 40-63 μm), eluting with pure dichloromethane. After recrystallization from 5 ml of acetonitrile and washing with acetonitrile and then with diisopropyl ether, 0.07 g of 5-fluoro-2-methylsulfonyl-N-(3-phenyl-1H-indazol-5-yl)benzenesulfonamide is obtained in the form of a white solid melting at 224° C. (analysis: C20H16FN3O4S2, % calculated C, 53.92; H, 3.62; F, 4.26; N, 9.43; O, 14.37; S, 14.40. % found C, 53.74; H, 3.31; N, 9.35; S, 14.10).
Name
5-Fluoro-2-methylsulfonyl-N-(3-phenyl-1H-indazol-5-yl)benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Name
5-fluoro-2-methylsulfonylbenzenesulfonyl chloride
Quantity
0.68 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 150 mg (3aSR,10RS)-2-(2-Bromo-ethyl)-10-(3-hydroxy-phenyl)-6-methoxy-3a-methyl-3a,4,9,10-tetrahydro-2,9,10a-triaza-cyclopenta[b]fluorene-1,3-dione (example 24) in 5 ml acetonitrile are added 66 mg sodium carbonate and 920 μl of a 2 M solution of methyl amine in tetrahydrofurane. The mixture is heated in a sealed tube to 140° C. for 3 h using a microwave reactor. Water is added and the mixture is extracted with ethyl acetate. The organic layer is dried with magnesium sulfate. The solvent is removed under reduced pressure. After column chromatography (silica gel; ethyl acetate, methanol, ammonia 10:1:0.5) and trituration with diisopropylether, 60 mg of the title compound are obtained as a colorless solid. MS: m/z (MH+)=435.1
Name
(3aSR,10RS)-2-(2-Bromo-ethyl)-10-(3-hydroxy-phenyl)-6-methoxy-3a-methyl-3a,4,9,10-tetrahydro-2,9,10a-triaza-cyclopenta[b]fluorene-1,3-dione
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 5.5 mg (1RS,3SR)-6-(1,1-difluoro-methoxy)-1-(3-hydroxy-phenyl)-3-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester in 10 ml 2-butanon are added 132 μl bromoethyl isocyanate. The mixture is heated to reflux for 30 h. An aqueous solution of sodium bicarbonate is added and the mixture is extracted with ethyl acetate. The organic layer is washed with brine and dried with magnesium sulfate. The solvent is removed at reduced pressure. After column chromatography (silica gel; toluene, ethyl acetate 4:1) and trituration with diisopropylether, 550 mg (61%) of the title compound are obtained as a colorless solid. MS: m/z (MH+)=519.9/522.0
Name
(1RS,3SR)-6-(1,1-difluoro-methoxy)-1-(3-hydroxy-phenyl)-3-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester
Quantity
5.5 mg
Type
reactant
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Synthesis routes and methods IV

Procedure details

To a solution of 200 mg (3aSR,10RS)-2-(2-Bromo-ethyl)-6-chloro-10-(3-hydroxy-phenyl)-3a-methyl-3a,4,9,10-tetrahydro-2,9,10a-triaza-cyclopenta[b]fluorene-1,3-dione (example 26) in 5 ml acetonitrile are added 87 mg sodium carbonate and 83 μl azetidine. The mixture is heated to reflux for 4 h. Water is added and the mixture is extracted with ethyl acetate. The organic layer is dried with magnesium sulfate. The solvent is removed under reduced pressure. After column chromatography (silica gel; ethyl acetate, methanol, ammonia 10:0.2:0.1) and trituration with diisopropylether, 61 mg of the title compound are obtained as a colorless solid. MS: m/z (MH+)=465.1
Name
(3aSR,10RS)-2-(2-Bromo-ethyl)-6-chloro-10-(3-hydroxy-phenyl)-3a-methyl-3a,4,9,10-tetrahydro-2,9,10a-triaza-cyclopenta[b]fluorene-1,3-dione
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
83 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a mixture of 4′-chloro-2-hydroxyacetophenone (3.41 g), potassium cyanate (3.25 g) and isopropanol (15 mL) was added dropwise acetic acid (2.88 g) at 50° C. The obtained mixture was stirred at 50° C. for 5 h and water (34 mL) was added. The precipitated crystals were collected by filtration, and washed with water and then with isopropyl ether to give 4-(4-chlorophenyl)-2-oxo-4-oxazoline (3.33 g; yield 85.1%).
Quantity
3.41 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisopropyl ether
Reactant of Route 2
Reactant of Route 2
Diisopropyl ether
Reactant of Route 3
Reactant of Route 3
Diisopropyl ether
Reactant of Route 4
Reactant of Route 4
Diisopropyl ether
Reactant of Route 5
Reactant of Route 5
Diisopropyl ether
Reactant of Route 6
Reactant of Route 6
Diisopropyl ether
Customer
Q & A

A: Isopropyl ether has the molecular formula C6H14O and a molecular weight of 102.18 g/mol. While spectroscopic data isn't explicitly provided in the provided research, information on density, viscosity, and refractive index across various temperatures and pressures can be found in the research by Rezaei et al. [] and Outcalt et al. []. These properties are often used in conjunction with spectroscopic data for characterization.

A: While isopropyl ether is commonly used as a solvent in organic reactions, strong acids like sulfuric acid can catalyze its decomposition. This can lead to the formation of byproducts, such as diisopropyl ether, and impact the overall reaction yield. Research by Vorotnikov et al. [] explored sulfuric acid-catalyzed transesterification of triglycerides with isopropanol and observed significant this compound formation, highlighting this potential drawback.

A: Isopropyl ether serves as an important precursor in producing fuel additives like isopropyl alcohol. In reactive distillation processes, the controlled synthesis of isopropyl alcohol often yields this compound as a byproduct. This byproduct can be further refined and utilized, contributing to resource efficiency. A study by Eze et al. [] investigated this process using Aspen HYSYS for modeling and simulation.

A: Yes, researchers have employed computational tools to model and optimize separation processes involving isopropyl ether. For example, Li et al. [] utilized Aspen Plus software to simulate a refining process for this compound, optimizing operational parameters like the number of distillation column stages and reflux ratio. This approach aids in designing efficient industrial processes.

ANone: Isopropyl ether is susceptible to peroxide formation, especially upon exposure to air and light. This can pose safety hazards due to the potential for explosions. Therefore, it's crucial to store isopropyl ether in tightly sealed containers, protected from light, and to test for peroxide formation regularly. Adding stabilizers, such as butylated hydroxytoluene (BHT), can help prevent peroxide formation and enhance the stability of isopropyl ether.

A: Gas chromatography, often coupled with mass spectrometry (GC-MS), is widely used for analyzing isopropyl ether. This technique enables separation and identification of isopropyl ether from complex mixtures, such as those encountered in reaction products or environmental samples. For instance, research by Protsenko et al. [] utilized GC-MS to analyze the products of propylene hydration in high-temperature water, detecting isopropyl ether as a byproduct.

A: Isopropyl ether, similar to other ethers, can contribute to the formation of ground-level ozone, a major component of smog. Its release into the environment should be minimized. Research has identified bacterial strains, such as Mycolicibacterium sp. strain CH28 [], capable of degrading this compound, offering potential for bioremediation strategies.

A: The presence of water significantly influences the solubility of hydroquinone in systems containing isopropyl ether. Research by Chen et al. [] demonstrated that the maximum solubility of hydroquinone in a ternary system of this compound-phenol-hydroquinone is lower than its solubility in both the ether and water phases of a quaternary system containing water. This finding highlights the importance of considering the solvent system when working with hydroquinone.

A: The choice of an alternative to isopropyl ether depends heavily on the specific application. For example, in extractive distillation processes aimed at separating isopropyl alcohol and this compound, 2-methoxyethanol can be employed as an effective entrainer []. When considering solvent substitutes, factors like polarity, boiling point, and potential for side reactions need to be carefully evaluated.

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